2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid receptor CB1 . CB1 receptors are predominantly found in the central nervous system (CNS), particularly in the brain. These receptors play a crucial role in modulating various physiological processes, including pain perception, mood regulation, appetite, and memory .
Mode of Action
When our compound interacts with CB1 receptors, it acts as a partial agonist . This means that it binds to the receptor but only partially activates it. Unlike full agonists, which fully activate the receptor, partial agonists have a more nuanced effect. Upon binding, our compound alters the receptor’s conformation, leading to downstream signaling pathways. These pathways involve G proteins and intracellular messengers like cyclic AMP (cAMP) and protein kinase A (PKA) .
Biochemical Pathways
The activation of CB1 receptors by our compound triggers several downstream effects:
- CB1 receptors are often located presynaptically, where they dampen neurotransmitter release. By doing so, they modulate pain perception, appetite, and mood. CB1 activation affects synaptic plasticity, influencing learning and memory processes. CB1 receptors in the hypothalamus play a role in appetite control. CB1 activation reduces pain perception by inhibiting pain signals in the spinal cord and brain. The compound’s interaction with CB1 receptors contributes to its psychoactive properties .
Result of Action
The molecular and cellular effects of our compound’s action include altered neurotransmitter release, changes in synaptic plasticity, and modulation of appetite and pain perception. These effects collectively contribute to its therapeutic potential .
Action Environment
Environmental factors significantly impact the compound’s efficacy and stability:
- The compound’s solubility and receptor binding affinity can vary with pH. Stability and bioavailability may be affected by temperature fluctuations. Photodegradation can occur, affecting the compound’s shelf life. Interactions with other drugs or food can alter its metabolism.
Properties
IUPAC Name |
2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-9-8-10(11-4-3-7-15-11)12-13(9)5-6-14/h3-4,7-8,14H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWVJTIVGPGGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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